Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate
Overview
Description
Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate, often involves the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and sustainable synthetic strategies is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include nitrile oxides, olefins, and methyl crotonate derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole derivatives .
Scientific Research Applications
Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to biological targets, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-isoxazol-5-yl-acetic acid methyl ester
- Bromo-(3-methoxy-isoxazol-5-yl)-acetic acid methyl ester
Uniqueness
Methyl 5-(3-methoxyisoxazol-5-yl)-3-oxopentanoate is unique due to its specific substitution pattern and the resulting biological activities. Its distinct chemical structure imparts unique properties that differentiate it from other isoxazole derivatives .
Properties
IUPAC Name |
methyl 5-(3-methoxy-1,2-oxazol-5-yl)-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-14-9-6-8(16-11-9)4-3-7(12)5-10(13)15-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPNIDRWRCZFDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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